
HDP-Mimic C4
Descripción general
Descripción
HDP-Mimic C4 is a potent antifungal agent which hosts defense peptide mimic through a membrane-active mechanism.
Aplicaciones Científicas De Investigación
Antifungal Activity :
- C4, a small molecule mimic of host defense peptides (HDPs), shows potent antifungal activity in vitro and in vivo. It is effective against fluconazole-resistant strains of Candida albicans and non-albicans species. Its mechanism involves rapid membrane permeabilization and ATP efflux in response to the compound, without the need for energy-dependent transport across the membrane. This property makes it a potential candidate for treating invasive candidiasis (Menzel et al., 2017).
Antibacterial Efficacy :
- Oligomers of acylated lysines (OAKs), synthetic mimics of HDPs, show promising antibacterial properties. A specific OAK, C12(ω7)K‐β12, targets gram-positive bacteria with a bacteriostatic mode of action. It damages the plasma membrane architecture, similar to HDPs, and shows potential for treating bacterial infections, including those caused by methicillin‐resistant Staphylococcus aureus (Sarig et al., 2010).
Antitumor Agents :
- HDP mimics like Oligomers of acyl‐lysyl (OAKs) have shown promise as anticancer derivatives. An 11-mer sequence, α12-3β12, displayed selective cytotoxicity against malignant cells, potentially overcoming major modalities of chemoresistance. This suggests the potential of HDP mimetics for developing simplified yet robust antitumor agents (Held-Kuznetsov et al., 2009).
Mechanisms of Antibacterial Properties :
- An OAK, C16(ω7)-KK-C12-Kamide, showed varied antibacterial mechanisms among inter- and intraspecies strains, such as membrane damage or direct interference with DNA functions. This highlights the flexibility of HDP mimics in their antibacterial actions (Sarig et al., 2010).
Membrane-Active Antibacterial Activity :
- Research on small molecules with membrane-active antibacterial activity that mimic HDPs has been gaining traction. These small molecules are preferred for their low production cost and potential practical applications, offering a new approach to combat bacterial resistance (Zhou et al., 2020).
Cyclic Peptoid Polymers Against Drug-Resistant Bacteria :
- Amphiphilic peptoid polymers, designed to mimic HDPs, showed strong antibacterial activities against drug-resistant bacteria. These findings imply potential applications in treating drug-resistant bacterial infections (Zhang et al., 2022).
Lipidated α-Peptide/β-Peptoid Hybrids :
- Certain lipidated α-peptide/β-peptoid hybrid oligomers possess anti-inflammatory activities in the submicromolar range with low cytotoxicity. They block LPS-induced cytokine secretion, indicating a potential role in modulating the pro-inflammatory response by human primary leukocytes (Skovbakke et al., 2015).
Interaction with Formyl Peptide Receptor 2 in Neutrophils :
- The compound Pam-(Lys-βNSpe)6-NH2, an HDP mimic, inhibits formyl peptide receptor 2 (FPR2) agonist-induced neutrophil granule mobilization and release of reactive oxygen species. This indicates its potential for inhibiting activation of human neutrophils via direct interaction with FPR2 (Skovbakke et al., 2015).
Propiedades
Número CAS |
1382469-16-0 |
|---|---|
Nombre del producto |
HDP-Mimic C4 |
Fórmula molecular |
C22H35BrN2O6 |
Peso molecular |
503.43 |
Nombre IUPAC |
tert-Butyl 3,3'-(5-bromo-1,3-phenylene)bis(oxy)bis(propane-3,1-diyl)dicarbamate |
InChI |
InChI=1S/C22H35BrN2O6/c1-21(2,3)30-19(26)24-9-7-11-28-17-13-16(23)14-18(15-17)29-12-8-10-25-20(27)31-22(4,5)6/h13-15H,7-12H2,1-6H3,(H,24,26)(H,25,27) |
Clave InChI |
ACACKWFHXFFMRN-UHFFFAOYSA-N |
SMILES |
BrC1=CC(OCCCNC(OC(C)(C)C)=O)=CC(OCCCNC(OC(C)(C)C)=O)=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HDP Mimic-Compound 4; HDP Mimic Compound 4; HDP-Mimic Compound 4; HDP Mimic-C4; HDP Mimic C4; HDP-Mimic C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



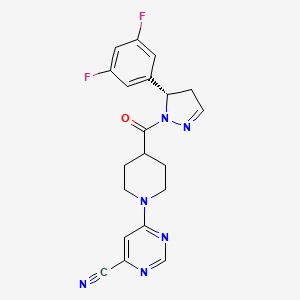
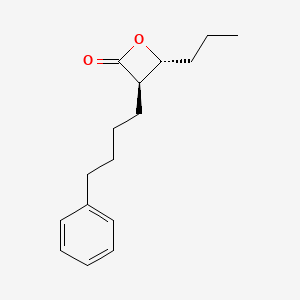
![3-Fluoro-4-(4-{[4'-fluoro-4-(methylsulfonyl)-2-biphenylyl]carbonyl}-1-piperazinyl)aniline](/img/structure/B607851.png)
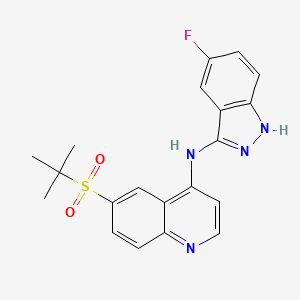
![2-(Cyclobutylamino)-N-[(2s)-3-(3,4-Dihydroisoquinolin-2(1h)-Yl)-2-Hydroxypropyl]pyridine-4-Carboxamide](/img/structure/B607853.png)
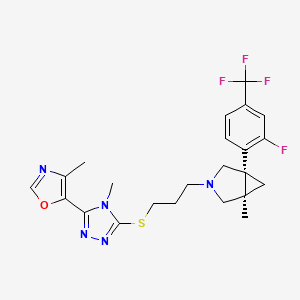
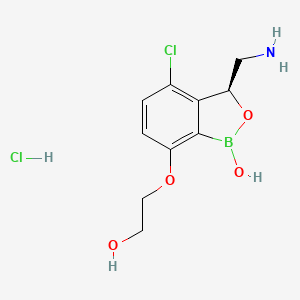
![N-[1,3-Dimethyl-6-[(2r)-2-Methylpiperazin-1-Yl]-2-Oxidanylidene-Benzimidazol-5-Yl]-2-Methoxy-Benzamide](/img/structure/B607858.png)
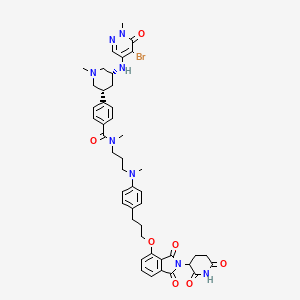
![(7S)-1-[(4-fluorophenyl)methyl]-3-N-(4-methoxy-3,5-dimethylphenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,6-dihydropyrazolo[4,3-c]pyridine-3,7-dicarboxamide](/img/structure/B607869.png)